(4-Fluoro-3-iodophenyl)methanol

Description

Significance of Halogenated Benzylic Alcohols as Synthetic Precursors

The introduction of halogen atoms onto the phenyl ring of a benzylic alcohol dramatically enhances its value as a synthetic intermediate. Halogens, particularly iodine and bromine, are excellent leaving groups in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring. The presence of the benzylic alcohol functionality provides a handle for further transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion into a leaving group for nucleophilic substitution. This dual functionality makes halogenated benzylic alcohols powerful tools for the construction of complex molecules, including pharmaceuticals and materials with tailored properties.

Overview of (4-Fluoro-3-iodophenyl)methanol within the Context of Aryl Halide and Benzylic Alcohol Chemistry

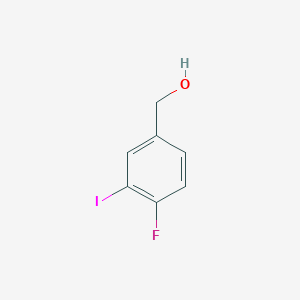

This compound is a prime example of a strategically substituted benzylic alcohol. Its structure features a fluorine atom and an iodine atom on the phenyl ring, ortho and para to the hydroxymethyl group, respectively. This specific arrangement of halogens offers distinct advantages in synthetic chemistry. The iodine atom, being the most reactive of the common halogens in cross-coupling reactions, provides a primary site for the introduction of new functional groups via reactions like the Suzuki-Miyaura or Sonogashira coupling. wikipedia.orgwashington.edu The fluorine atom, on the other hand, is generally less reactive in such transformations and can be carried through multiple synthetic steps. Furthermore, the presence of fluorine can significantly influence the physicochemical properties of the final molecule, such as its lipophilicity and metabolic stability, which is of particular interest in medicinal chemistry. nih.gov

The synthesis of this compound can be approached through the reduction of the corresponding aldehyde, 4-fluoro-3-iodobenzaldehyde (B1311838). A documented synthesis of this aldehyde starts from 4-fluoro-3-iodotoluene (B1295844), which undergoes bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting benzyl (B1604629) bromide is then oxidized to the aldehyde using sodium bicarbonate in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The subsequent reduction of the aldehyde to this compound is a standard transformation that can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165). prepchem.com

Scope and Research Objectives for this compound

The primary research interest in this compound and its derivatives lies in their application as key intermediates in the synthesis of biologically active molecules, particularly in the field of medicinal chemistry. The unique substitution pattern allows for the sequential and regioselective introduction of different molecular fragments, enabling the construction of complex and diverse chemical libraries for drug discovery.

A significant area of application is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery. Halogenated aromatic compounds are frequently used as starting materials for the synthesis of these inhibitors. nih.gov For instance, the core structure of this compound provides a scaffold that can be elaborated through cross-coupling reactions at the iodine position to introduce functionalities that bind to the active site of a target kinase. The fluorine atom can contribute to favorable binding interactions and improved pharmacokinetic properties. A notable example is the MEK kinase inhibitor, KIN-7136, which incorporates a 2-fluoro-4-iodophenylamine moiety, highlighting the importance of this substitution pattern in developing targeted therapies. google.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₇H₆FIO | epa.gov |

| Molecular Weight | 252.03 g/mol | uni.lu |

| CAS Number | 227609-87-2 | acs.org |

| Appearance | Solid | |

| Boiling Point | Not available | |

| Melting Point | Not available |

Spectroscopic Data

| ¹H NMR (Predicted) | |

| Chemical Shift (δ) | Multiplicity |

| ~7.6 ppm | d |

| ~7.2 ppm | dd |

| ~7.0 ppm | t |

| ~4.6 ppm | s |

| ~2.0 ppm | s (br) |

Note: Predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The signals correspond to the aromatic protons, the benzylic CH₂ protons, and the hydroxyl proton.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-fluoro-3-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUENOVPEGWQHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634494 | |

| Record name | (4-Fluoro-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227609-87-2 | |

| Record name | 4-Fluoro-3-iodobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227609-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluoro-3-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-3-iodophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Characterization Techniques for 4 Fluoro 3 Iodophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a comprehensive analysis of (4-Fluoro-3-iodophenyl)methanol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is employed.

Detailed ¹H NMR spectral data for this compound, including chemical shifts and coupling constants for the aromatic and benzylic protons, are not publicly available in the reviewed literature. Such data, if obtained, would reveal the precise location and electronic environment of the hydrogen atoms in the molecule. The benzylic protons of the -CH₂OH group would be expected to appear as a singlet, while the aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.

Specific ¹³C NMR spectral data for this compound are not found in the public domain. A ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal, and the chemical shifts would be indicative of their hybridization and the nature of their neighboring atoms (e.g., attachment to fluorine, iodine, or oxygen).

While general ¹⁹F NMR is a powerful technique for analyzing fluorinated compounds, specific ¹⁹F NMR data for this compound is not available in the surveyed literature. rsc.org A ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the aromatic ring. The chemical shift and coupling constants of this signal would provide valuable information about the electronic environment of the fluorine atom and its proximity to other atoms, particularly the adjacent iodine and the benzylic group.

Experimental data from two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) for this compound are not publicly accessible. COSY experiments would be instrumental in establishing the connectivity between neighboring protons, particularly within the aromatic ring. HSQC spectra would correlate the signals of protons directly attached to carbon atoms, aiding in the definitive assignment of the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

Specific high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data for this compound is not available in the public record. This technique would be used to determine the precise molecular weight of the compound with a high degree of accuracy. By comparing the experimentally measured mass to the calculated theoretical mass, the elemental formula of C₇H₆FIO can be unequivocally confirmed.

Fragmentation Pattern Analysis and Prediction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₇H₆FIO), the initial step involves the ionization of the molecule, typically forming a molecular ion [M]⁺•. docbrown.info The subsequent fragmentation of this ion is influenced by the stability of the resulting fragments and the nature of the chemical bonds within the molecule.

The fragmentation of benzyl (B1604629) alcohols often proceeds through the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.org In the case of this compound, the presence of halogen substituents introduces additional fragmentation pathways. The molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass.

Key predicted fragmentation pathways include:

Loss of a hydrogen atom (-H): This would result in a fragment ion [M-1]⁺, which is often observed in the mass spectra of alcohols.

Loss of a hydroxyl radical (-•OH): Cleavage of the C-O bond would lead to the formation of a stable benzyl-type cation [C₇H₅FI]⁺. This is a common pathway for benzyl alcohols.

Loss of water (-H₂O): Elimination of a water molecule from the molecular ion can occur, leading to the [M-18]⁺• fragment.

Loss of the iodomethyl group (-CH₂I): While less common, fragmentation involving the loss of the entire iodinated side chain could occur.

Halogen-specific fragmentation: The presence of fluorine and iodine will influence the spectrum. The loss of a fluorine atom (M-19) or an iodine atom (M-127) are possible fragmentation routes. whitman.edu The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the loss of iodine or iodine-containing fragments more probable.

A table of predicted major fragments for this compound is presented below.

| Fragment Ion | Mass (m/z) | Predicted Origin |

| [C₇H₆FIO]⁺• | 252.94 | Molecular Ion (M⁺•) |

| [C₇H₅FIO]⁺ | 251.94 | Loss of H• from molecular ion |

| [C₇H₅FI]⁺ | 234.94 | Loss of •OH from molecular ion |

| [C₇H₄FIO]⁺ | 250.93 | Loss of H₂ from molecular ion |

| [C₆H₄F]⁺ | 95.03 | Loss of CH₂I from molecular ion |

| [C₇H₆FO]⁺ | 125.04 | Loss of I• from molecular ion |

This interactive table outlines the primary fragmentation pathways anticipated in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal confirmation of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model. For this compound, this analysis would confirm the substitution pattern on the benzene (B151609) ring and determine the orientation of the hydroxymethyl group relative to the aromatic plane. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement. While this technique is paramount for unambiguous structural proof, specific crystallographic data for this compound is not widely available in public databases.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nist.gov The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds. docbrown.info

The most prominent features would include:

O-H Stretch: A strong and broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the stretching vibration of the hydroxyl group involved in hydrogen bonding. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the CH₂ group will absorb in the 2850-2960 cm⁻¹ region.

C=C Aromatic Stretch: Medium to weak absorptions between 1450 cm⁻¹ and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the benzene ring.

C-O Stretch: A strong band corresponding to the stretching vibration of the primary alcohol C-O bond is expected in the range of 1000-1075 cm⁻¹. docbrown.info

C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is typically observed in the 1000-1350 cm⁻¹ region.

C-I Stretch: The carbon-iodine bond stretching vibration is expected to appear at lower frequencies, typically in the 500-600 cm⁻¹ range.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3010 - 3100 | Weak to Medium |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C-O (Alcohol) | Stretching | 1000 - 1075 | Strong |

| C-F (Aryl) | Stretching | 1000 - 1350 | Strong |

| C-I (Aryl) | Stretching | 500 - 600 | Medium to Strong |

This interactive table summarizes the key infrared absorption frequencies anticipated for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) would be characterized by absorptions arising from π → π* transitions within the substituted benzene ring. researchgate.net

The benzene ring itself exhibits characteristic absorptions, which are modified by the presence of substituents. The hydroxymethyl (-CH₂OH), fluoro (-F), and iodo (-I) groups act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary absorption bands of the benzene ring. The electronic spectrum is expected to show strong absorptions in the ultraviolet region, typically below 300 nm. The precise wavelengths of maximum absorbance (λₘₐₓ) would depend on the interplay of the electronic effects of the substituents.

| Transition Type | Chromophore | Expected λₘₐₓ Range (nm) |

| π → π* | Substituted Benzene Ring | 200 - 300 |

This interactive table presents the anticipated electronic transitions for this compound.

Computational and Theoretical Investigations of 4 Fluoro 3 Iodophenyl Methanol

Density Functional Theory (DFT) Studies

A fundamental step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—its minimum energy conformation. For (4-Fluoro-3-iodophenyl)methanol, this process would involve calculating bond lengths, bond angles, and dihedral angles. The presence of the fluorine and iodine atoms on the benzene (B151609) ring is expected to cause slight distortions from a perfect planar hexagonal structure.

Electronic structure analysis delves into how electrons are distributed within the molecule. This includes mapping the electron density and generating a Molecular Electrostatic Potential (MEP) map. The MEP map is particularly insightful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, a negative potential would be expected around the electronegative fluorine and oxygen atoms, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Table 1: Illustrative Optimized Geometric Parameters for this compound The following data is a hypothetical representation of typical results obtained from a DFT/B3LYP 6-311G(d,p) calculation and is for illustrative purposes only.

| Parameter | Atom(s) Involved | Value |

| Bond Lengths (Å) | ||

| C-I | ~2.10 | |

| C-F | ~1.35 | |

| C-O | ~1.43 | |

| O-H | ~0.96 | |

| Bond Angles (°) ** | ||

| C-C-I | ~121.0 | |

| C-C-F | ~119.0 | |

| C-O-H | ~109.0 | |

| Dihedral Angles (°) ** | ||

| C-C-C-O | ~180.0 |

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the experimental characterization of a compound.

NMR Chemical Shifts: By employing methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR chemical shifts can be calculated. nih.gov These predictions are valuable for assigning peaks in experimental spectra. The calculated shifts for this compound would reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the fluoro, iodo, and hydroxymethyl substituents.

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to atomic displacements. This analysis helps identify the characteristic vibrational modes of the molecule's functional groups, such as the O-H stretch of the alcohol, the C-F stretch, and various aromatic ring vibrations. A good correlation between calculated and experimental frequencies validates the accuracy of the computational model. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron and is associated with nucleophilicity. For this compound, the HOMO is likely to be distributed over the π-system of the benzene ring and the lone pairs of the oxygen and iodine atoms.

LUMO: Represents the ability to accept an electron and is associated with electrophilicity. The LUMO is expected to be located primarily on the antibonding orbitals of the aromatic ring.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. researchgate.net

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. These indices provide a more nuanced understanding than FMO analysis alone.

Ionization Potential (I) and Electron Affinity (A): Can be approximated as I ≈ -E(HOMO) and A ≈ -E(LUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): Resistance to change in electron distribution, calculated as η = (I - A) / 2.

Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment, calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). researchgate.net A higher ω value indicates greater electrophilic character.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs provides insight into the molecule's thermal stability and the likely pathways for radical reactions. For this compound, key BDEs of interest would include the C-I, C-F, O-H, and the benzylic C-C bond connecting the ring to the methanol (B129727) group. The C-I bond is generally weaker than the C-F bond and would be a likely site for initial bond cleavage in radical-mediated processes.

Table 2: Hypothetical Bond Dissociation Energies (BDE) for Selected Bonds These values are illustrative estimates based on general chemical principles and not from specific calculations on this molecule.

| Bond | Estimated BDE (kJ/mol) |

| C-I | ~220-240 |

| C-F | ~480-500 |

| O-H | ~430-450 |

| Ar-CH₂OH | ~400-420 |

Hirshfeld Surface Analysis and PIXEL Calculations for Intermolecular Interactions in Crystalline State

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgresearchgate.net It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. mdpi.com

For this compound, this analysis would involve:

Generation of Hirshfeld Surfaces: Mapping properties like dnorm (normalized contact distance) onto the molecular surface to identify regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. mdpi.com

2D Fingerprint Plots: Decomposing the Hirshfeld surface to show the contribution of different types of intermolecular contacts (e.g., H···H, O···H, I···F).

PIXEL calculations would complement this by providing quantitative energy values for these interactions, breaking them down into coulombic, polarization, dispersion, and repulsion components.

Table 2: Anticipated Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Percentage Contribution (%) | Key Interactions |

|---|---|---|

| H···H | Data not available | van der Waals forces |

| O···H / H···O | Data not available | Hydrogen bonding |

| I···F / F···I | Data not available | Halogen bonding |

Note: This table represents expected interactions based on the compound's structure, but quantitative data is not available.

Mechanistic Studies Through Computational Modeling

Computational modeling, particularly using quantum mechanics (QM) methods like Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms.

For a potential reaction involving this compound, such as its oxidation to the corresponding aldehyde, computational methods can map out the entire reaction pathway. This involves identifying all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state connects the intended reactant and product.

Once a transition state is located, its geometry and electronic structure can be analyzed to understand the critical factors controlling the reaction rate. Frequency calculations are performed to verify that the structure is a true transition state (characterized by a single imaginary frequency) and to calculate the activation energy (the energy difference between the transition state and the reactants). This analysis provides fundamental insights into the reaction's feasibility and kinetics.

Table 3: Illustrative Data from a Hypothetical Transition State Analysis for the Oxidation of this compound

| Parameter | Value |

|---|---|

| Reaction | Oxidation to (4-Fluoro-3-iodophenyl)formaldehyde |

| Computational Method | Data not available |

| Activation Energy (ΔG‡) | Data not available |

| Imaginary Frequency | Data not available |

Note: This table is a template for data that would be generated from such a study; no actual data exists in the current literature.

Applications As a Synthetic Building Block and Intermediate

Role in the Construction of Complex Organic Architectures

The distinct reactivity of the functional groups on (4-fluoro-3-iodophenyl)methanol makes it an ideal starting material for the programmed construction of complex organic molecules. The presence of both a reactive iodine atom and a modifiable hydroxymethyl group allows for sequential and controlled synthetic operations. This dual functionality is crucial for building molecular complexity in a predictable manner.

The primary utility of the iodo group is its participation in palladium-catalyzed cross-coupling reactions, which are fundamental for creating new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Simultaneously, the methanol (B129727) group (-CH₂OH) can be protected and deprotected or transformed into other functionalities. This orthogonal reactivity enables chemists to build a molecular scaffold step-by-step. For instance, the iodo group can first be used in a coupling reaction to form a biaryl structure, and subsequently, the methanol group can be oxidized to an aldehyde to serve as a handle for further chain extension or cyclization reactions.

Furthermore, the hydroxymethyl group itself can participate in coupling reactions. Palladium-catalyzed C-O cross-coupling reactions allow for the synthesis of fluorinated alkyl aryl ethers, which are significant motifs in medicinal and agrochemical compounds. This reaction directly utilizes the alcohol functionality, expanding the range of complex structures accessible from this single precursor.

Key Transformations from this compound:

| Functional Group | Reaction Type | Resulting Structure |

|---|---|---|

| Iodo (-I) | Suzuki-Miyaura Coupling | Substituted Biphenyls |

| Iodo (-I) | Sonogashira Coupling | Aryl-Alkynes |

| Iodo (-I) | Heck Coupling | Substituted Alkenes |

| Methanol (-CH₂OH) | Oxidation | Benzaldehyde derivative |

| Methanol (-CH₂OH) | Etherification (e.g., Williamson) | Benzyl (B1604629) ether derivative |

Utility in the Synthesis of Substituted Biphenyls and Related Aryl Systems

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, as this structural motif is prevalent in pharmaceuticals, functional materials, and natural products. This compound is an exceptionally useful precursor for this purpose, primarily through the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. mdpi.com

The carbon-iodine bond in this compound is significantly more reactive in the oxidative addition step of the catalytic cycle than a carbon-bromine or carbon-chlorine bond, allowing for milder reaction conditions and higher yields. nih.gov This reactivity enables the efficient coupling of the (4-fluoro-3-hydroxymethylphenyl) moiety with a wide array of aryl and heteroaryl boronic acids.

The reaction provides a direct route to 3-fluoro-4'-substituted-biphenyl-4-yl)methanols, a class of compounds with potential applications in various fields. The fluorine atom at the 3-position influences the electronic properties and conformation of the resulting biphenyl system, which can be critical for its final application. For instance, in drug design, this fluorine can modulate pKa, improve metabolic stability, and enhance binding interactions.

A typical Suzuki-Miyaura reaction utilizing this building block is outlined below:

Table of Typical Suzuki-Miyaura Reaction Conditions:

| Component | Example Reagent/Catalyst | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ | Facilitates C-C bond formation |

| Base | K₃PO₄ or Cs₂CO₃ | Activates the boronic acid |

Researchers have successfully synthesized various fluorinated biphenyl compounds using these methods, achieving excellent yields. nih.gov The versatility of the Suzuki-Miyaura reaction allows for the introduction of diverse functional groups onto the second aryl ring, leading to a vast library of novel biphenyl structures derived from the common this compound precursor. chemscene.com

Intermediate in the Development of Functional Materials and Polymers

Fluorinated organic compounds are of significant interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and distinct electronic characteristics. nih.gov Biphenyl derivatives, in particular, are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials. mdpi.com

This compound serves as a key intermediate for creating the building blocks of these materials. Through cross-coupling reactions, it can be converted into specifically substituted fluorobiphenyls. The fluorine atom and the substitution pattern on the biphenyl skeleton are critical for tuning the material's properties, such as the mesophase behavior in liquid crystals or the charge-transport characteristics in OLEDs. The ability to precisely place a fluorine atom, as offered by this precursor, is a powerful tool for materials designers.

While direct polymerization of this compound is not common, its derivatives are crucial monomers. For example, after converting the methanol group to other functionalities (e.g., an acid, amine, or another halide), the resulting bifunctional monomer can undergo polycondensation reactions. The rigid biphenyl backbone introduced by this monomer can lead to polymers with high thermal stability and desirable mechanical properties. The fluorine substitution can enhance solubility in organic solvents, aiding in polymer processing, while also imparting properties like hydrophobicity and low surface energy to the final material.

Strategic Precursor in Pharmaceutical and Agrochemical Synthesis Programs

The incorporation of fluorine into drug candidates and agrochemicals is a widely used strategy to enhance efficacy, modulate metabolic stability, and improve bioavailability. nih.gov this compound is a valuable precursor in this context, providing a scaffold that combines a fluorine atom with a versatile synthetic handle (the iodo group) for further molecular elaboration.

In pharmaceutical research, this building block can be used in the synthesis of bioactive molecules for various therapeutic areas. For example, patent literature describes substituted 3-fluorophenyl methanol compounds as having potential applications as antiviral agents, specifically for treating cytomegalovirus (CMV) infections. nih.gov The synthesis of these complex molecules relies on the initial framework provided by precursors like this compound, where the iodo group is replaced or used in a coupling reaction to build the final drug target.

Similarly, in the agrochemical industry, there is a constant need for new herbicides, insecticides, and fungicides with improved performance and environmental profiles. Fluorinated compounds often exhibit enhanced biological activity. nih.gov The unique substitution pattern of this compound allows synthetic chemists to access novel chemical spaces in the search for new active ingredients. The precursor can be used to generate libraries of related compounds through combinatorial chemistry approaches, where the iodo- and methanol- functionalities are systematically modified to explore structure-activity relationships. Key intermediates for important agrochemical building blocks often feature fluorinated heterocyclic structures, which can be constructed using this type of precursor. researchgate.net

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthesis of (4-Fluoro-3-iodophenyl)methanol and related compounds often relies on traditional methods that may involve harsh reaction conditions and generate significant waste. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

One promising avenue is the application of biocatalysis . The use of enzymes, such as alcohol dehydrogenases, offers a highly selective and environmentally benign method for the synthesis of chiral alcohols. nih.gov The asymmetric reduction of a corresponding ketone precursor could provide enantiomerically pure this compound, a critical feature for many pharmaceutical applications where chirality dictates biological activity. nih.govresearchgate.net Biocatalytic processes operate under mild conditions, reducing energy consumption and the formation of byproducts. bohrium.com

Furthermore, the development of novel fluorination and iodination methods is crucial. Traditional methods for introducing fluorine can be hazardous. google.com Research into safer and more efficient fluorination reagents and protocols is ongoing. nih.goveurekalert.org Similarly, while electrophilic iodination is a common strategy, developing methods that offer greater regioselectivity and utilize more environmentally friendly oxidizing agents is a key research goal. nih.govmanac-inc.co.jp The direct C-H functionalization to introduce the iodo or fluoro group represents a highly atom-economical approach that is gaining traction.

Sustainable synthesis also involves minimizing the use of hazardous solvents and reagents. The principles of green chemistry , such as using water as a solvent or employing catalytic rather than stoichiometric reagents, are central to future synthetic designs for this compound. eurekalert.org

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is dominated by the transformations of its three key functional groups: the iodophenyl moiety, the fluorine substituent, and the benzylic alcohol. While the iodo group is widely used in cross-coupling reactions, there are still underexplored modes of reactivity.

The iodine atom's ability to participate in halogen bonding and radical reactions is an area ripe for exploration. nih.gov These interactions can be harnessed to direct the assembly of supramolecular structures or to initiate novel radical-mediated transformations. The formation of phenyl radicals from iodonium (B1229267) compounds suggests potential for unique bond-forming strategies. nih.gov

The interplay between the fluoro and iodo substituents offers opportunities for selective transformations. The strong electron-withdrawing nature of the fluorine atom influences the reactivity of the adjacent iodo group in coupling reactions. A deeper understanding of these electronic effects could lead to the development of highly selective and orthogonal functionalization strategies.

The benzylic alcohol group, while often used for simple conversions, can also be a handle for more complex transformations. For instance, its direct borylation to form benzylboronates opens up new avenues for carbon-carbon and carbon-heteroatom bond formation. rsc.org

Advanced Derivatization for Enhanced Functionality

The derivatization of this compound is key to expanding its utility as a molecular scaffold. Future research will focus on creating derivatives with enhanced or novel functionalities.

The introduction of additional functional groups can be achieved through various methods. The benzylic alcohol can be converted into a wide range of esters, ethers, and amines, each imparting different physicochemical properties to the molecule. nih.gov Derivatization with reagents like benzoyl chloride can be used not only to modify the molecule but also to facilitate its analysis. acs.org

Furthermore, the aromatic ring can be further functionalized. For example, the development of selective C-H activation methods would allow for the introduction of new substituents at specific positions, leading to a diverse library of derivatives. The synthesis of related compounds with different substitution patterns, such as (3-Fluoro-4-iodophenyl)methanol, highlights the potential for creating a wide array of structural analogs. chemicalbook.com

The creation of derivatives with specific applications in mind, such as fluorescent tags or biocompatible linkers, will be a major focus. This targeted derivatization will enhance the value of this compound in areas like chemical biology and materials science.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages for the production of this compound and its derivatives. mdpi.comcuriaglobal.com These technologies can lead to improved safety, higher yields, and greater consistency.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling hazardous reagents or highly exothermic reactions. acs.org The small reaction volumes in flow reactors enhance safety and allow for the exploration of reaction conditions that would be difficult to achieve in a batch setup. researchgate.net This is especially relevant for fluorination and iodination reactions that can be challenging to control on a large scale.

Automated synthesis platforms can be used to rapidly generate libraries of derivatives for high-throughput screening. By integrating robotic systems with flow reactors, it is possible to systematically vary reaction partners and conditions to explore a vast chemical space with minimal manual intervention. This approach can accelerate the discovery of new molecules with desired properties. acs.org The combination of flow chemistry with other enabling technologies like photochemistry or electrochemistry can further expand the synthetic possibilities. mdpi.com

Multiscale Computational Modeling for Predictive Design

Computational modeling is becoming an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and predicting the properties of new molecules. mdpi.com For this compound, multiscale computational modeling can play a pivotal role in several areas.

Density Functional Theory (DFT) calculations can be used to elucidate reaction pathways and transition states for the synthesis and derivatization of the molecule. pitt.edunih.gov This understanding can guide the optimization of reaction conditions and the design of more efficient catalysts. For instance, computational studies can predict the regioselectivity of electrophilic aromatic substitution or the activation barriers for different cross-coupling reactions.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences of this compound and its derivatives, as well as their interactions with biological targets or in different solvent environments. This is crucial for understanding structure-activity relationships and for designing molecules with specific binding affinities.

By combining quantum mechanical calculations with classical force fields, multiscale models can bridge the gap between molecular-level details and macroscopic properties. researchgate.net This integrated approach can be used to predict the solubility, stability, and other key physicochemical properties of new derivatives, thereby accelerating the development of new materials and pharmaceuticals based on the this compound scaffold. The use of computational tools to predict the outcomes of reactions can significantly reduce the amount of experimental work required. cam.ac.uk

Q & A

Q. How to assess environmental impacts of iodinated aromatic compounds during disposal?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301F tests to measure microbial degradation rates.

- Ecotoxicology : Evaluate LC50/EC50 values in Daphnia magna or algae models.

- Advanced Oxidation : Test UV/H2O2 or ozonation for iodine mineralization. Frameworks from methanol fuel cell research emphasize lifecycle analysis for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.